molecular formula C8H15NO2 B180316 Pyrrolidin-3-yl butanoate CAS No. 197964-12-8

Pyrrolidin-3-yl butanoate

Cat. No. B180316
M. Wt: 157.21 g/mol
InChI Key: AMBFAHQJLWMXNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidin-3-yl butanoate, also known as Pyrrolidin-3-yl ester, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of the amino acid proline and has been extensively studied for its biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of Pyrrolidin-3-yl butanoate-yl butanoate is not fully understood, but it is believed to act on the glutamate system in the brain. It has been shown to increase the levels of the neurotransmitter glutamate, which is involved in learning and memory processes. It has also been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity.

Biochemical And Physiological Effects

Pyrrolidin-3-yl butanoate-yl butanoate has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant in the body. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival.

Advantages And Limitations For Lab Experiments

One of the advantages of Pyrrolidin-3-yl butanoate-yl butanoate is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, one of the limitations is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of Pyrrolidin-3-yl butanoate-yl butanoate. One direction is the further investigation of its potential use in the treatment of addiction. Another direction is the study of its effects on other neurotransmitter systems in the brain. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields.
In conclusion, Pyrrolidin-3-yl butanoate-yl butanoate is a promising chemical compound that has gained significant attention in the scientific community. Its potential applications in the fields of neuroscience and addiction make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential limitations.

Synthesis Methods

Pyrrolidin-3-yl butanoate-yl butanoate can be synthesized via a variety of methods. One of the most common methods involves the reaction of proline with butyric anhydride in the presence of a catalyst such as triethylamine. This reaction results in the formation of Pyrrolidin-3-yl butanoate-yl butanoate as a white crystalline powder.

Scientific Research Applications

Pyrrolidin-3-yl butanoate-yl butanoate has been extensively studied for its potential applications in various fields. In the field of neuroscience, it has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of addiction, with promising results in animal studies.

properties

CAS RN

197964-12-8

Product Name

Pyrrolidin-3-yl butanoate

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

pyrrolidin-3-yl butanoate

InChI

InChI=1S/C8H15NO2/c1-2-3-8(10)11-7-4-5-9-6-7/h7,9H,2-6H2,1H3

InChI Key

AMBFAHQJLWMXNZ-UHFFFAOYSA-N

SMILES

CCCC(=O)OC1CCNC1

Canonical SMILES

CCCC(=O)OC1CCNC1

synonyms

Butanoic acid, 3-pyrrolidinyl ester (9CI)

Origin of Product

United States

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